N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethylamino groups, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a plethora of biological activities . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Pyrimidine derivatives have been reported to affect a wide range of biological pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, and many others .
Pharmacokinetics
It’s known that synthetic methodologies have been applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines, that are endowed with improved druglikeness and adme-tox properties .
Result of Action
Given the wide range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the effects are diverse and depend on the specific targets and pathways involved .
Action Environment
It’s known that the synthesis of pyrimidine derivatives can be influenced by environmental conditions, such as temperature .
Preparation Methods
The synthesis of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine and thiazole rings separately. The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization. The thiazole ring is often prepared via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Once the individual rings are prepared, they are coupled together using suitable reagents and conditions For instance, the coupling reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF)
Chemical Reactions Analysis
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and have shown potential as kinase inhibitors.
Pyrimidine-based drugs: Many pyrimidine derivatives are used in medicinal chemistry for their broad range of biological activities.
Thiazole derivatives: Compounds containing thiazole rings are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-12-15(27-18(21-12)13-9-7-6-8-10-13)17(26)22-14-11-20-19(25(4)5)23-16(14)24(2)3/h6-11H,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMRVMRQHBEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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